molecular formula C20H20ClN3O B1665467 Amopyroquine CAS No. 550-81-2

Amopyroquine

Cat. No. B1665467
CAS RN: 550-81-2
M. Wt: 353.8 g/mol
InChI Key: YNWCUCSDUMVJKR-UHFFFAOYSA-N
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Description

Amopyroquine is a compound with the molecular formula C20H20ClN3O . It is an antimalarial drug and its average mass is 353.845 Da .


Synthesis Analysis

The synthesis of Amopyroquine involves several steps . The process includes protection of amine, Mannich reaction directed ortho to the alcohol, Michael addition of acrylic acid, Friedel-Crafts cyclization, and chemoselective SNAr .


Molecular Structure Analysis

The molecular structure of Amopyroquine is characterized by its molecular formula C20H20ClN3O . The structure analysis of such compounds can be performed using various techniques such as X-ray crystallography and single crystal data collection and processing .


Physical And Chemical Properties Analysis

Amopyroquine has a density of 1.4±0.1 g/cm3, a boiling point of 498.1±45.0 °C at 760 mmHg, and a flash point of 255.1±28.7 °C . It also has a molar refractivity of 103.3±0.3 cm3, a polar surface area of 48 Å2, and a molar volume of 261.8±3.0 cm3 .

Scientific Research Applications

Antimalarial Therapy

Amopyroquine: is a potent antimalarial agent belonging to the 4-aminoquinoline class. It’s particularly effective against Plasmodium falciparum , the parasite responsible for the most severe form of malaria . The drug works by concentrating in the digestive vacuole of the intraerythrocytic parasite, leading to the accumulation of toxic heme which the parasite cannot detoxify .

Synthesis of Potent Analogs

Researchers have been working on synthesizing new analogs of Amopyroquine, where the hydroxyl group is replaced by various amino groups. These modifications aim to enhance the compound’s antimalarial potency and overcome resistance. The synthesis process has been optimized to allow rapid and convergent access to new analogs .

Pharmacokinetics Studies

The pharmacokinetics of Amopyroquine is characterized by extensive tissue distribution and a long elimination half-life. Understanding its pharmacokinetics has led to improvements in therapeutic regimens for malaria treatment. Unlike chloroquine, Amopyroquine is poorly metabolized and is mainly excreted in bile .

Resistance Research

Amopyroquine has been studied as an alternative treatment for chloroquine-resistant malaria. Its lack of cross-resistance with chloroquine makes it a valuable candidate for treating resistant strains of malaria. Research into the intrinsic mechanisms of action of reversing agents for chloroquine resistance also involves Amopyroquine .

Chemical Structure and Biotransformation

The chemical structure of Amopyroquine shares similarities with other 4-aminoquinolines, but it exhibits differences in biotransformation and routes of elimination. These differences are crucial for developing drugs with fewer side effects and better efficacy .

Development of Reversing Agents

Recent findings suggest that chloroquine resistance can be reversed by various tricyclic drugs, which restore effective concentrations of chloroquine in infected erythrocytes. Amopyroquine’s role in this research is significant as it helps understand how these reversing agents can be used effectively against resistant malaria parasites .

properties

IUPAC Name

4-[(7-chloroquinolin-4-yl)amino]-2-(pyrrolidin-1-ylmethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O/c21-15-3-5-17-18(7-8-22-19(17)12-15)23-16-4-6-20(25)14(11-16)13-24-9-1-2-10-24/h3-8,11-12,25H,1-2,9-10,13H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWCUCSDUMVJKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=C(C=CC(=C2)NC3=C4C=CC(=CC4=NC=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10350-81-9 (di-hydrochloride)
Record name Amopyroquine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50203544
Record name Amopyroquine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50203544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amopyroquine

CAS RN

550-81-2
Record name Amopyroquine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=550-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amopyroquine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amopyroquine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50203544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMOPYROQUINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SV6L22Y9QF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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